Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate
Description
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a benzoate ester derivative featuring a hydroxypiperidine moiety linked via a methylene bridge to the para position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
methyl 4-[(4-hydroxypiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5,13,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYDGICWPLNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxypiperidine with Methyl 4-(Bromomethyl)benzoate
This method involves the reaction of 4-hydroxypiperidine with methyl 4-(bromomethyl)benzoate under basic conditions. The protocol is analogous to the synthesis of methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, where N-methylpiperazine reacts with methyl 4-(bromomethyl)benzoate in the presence of potassium carbonate.
Procedure:
- Substrate Preparation: Methyl 4-(bromomethyl)benzoate is synthesized via bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
- Reaction Conditions:
- Workup: The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound.
Data Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 24 | 78 |
| THF | Et₃N | Reflux | 48 | 65 |
| DCM | DIPEA | 25 | 72 | 42 |
Key Observations:
- Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing the transition state.
- Elevated temperatures reduce reaction times but may necessitate hydroxyl group protection to prevent side reactions.
Reductive Amination Route
Coupling of Methyl 4-Formylbenzoate with 4-Hydroxypiperidine
Reductive amination offers an alternative pathway, avoiding the use of halogenated intermediates. This method is inspired by protocols for synthesizing analogous piperazine derivatives.
Procedure:
- Substrate Preparation: Methyl 4-formylbenzoate is obtained via oxidation of methyl 4-methylbenzoate using MnO₂ or Swern oxidation.
- Reaction Conditions:
- Workup: The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization.
Data Table 2: Reductive Amination Efficiency
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 68 |
| NaBH(OAc)₃ | DCM | 25 | 72 |
| H₂ (Pd/C) | EtOH | 50 | 55 |
Key Observations:
- Sodium cyanoborohydride outperforms catalytic hydrogenation due to milder conditions and better compatibility with the hydroxyl group.
- Acidic conditions protonate the amine, facilitating imine formation and subsequent reduction.
Advanced Methodologies: Transition-Metal Catalysis
Palladium-Catalyzed C–N Coupling
While less common, Buchwald-Hartwig amination has been explored for analogous compounds. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes Suzuki-Miyaura coupling with aryl halides in the presence of PdXPhosG2.
Adaptation for Target Compound:
- Substrate Preparation: Methyl 4-(bromomethyl)benzoate and 4-hydroxypiperidine-1-boronic ester.
- Reaction Conditions:
- Workup: Purification via flash chromatography yields the coupled product.
Limitations:
- Boronic ester derivatives of 4-hydroxypiperidine are synthetically challenging to prepare.
- Competing protodeboronation reduces yields.
Protection-Deprotection Strategies
The hydroxyl group on the piperidine ring often requires protection during synthesis. Common approaches include:
tert-Butyldimethylsilyl (TBS) Protection
Chemical Reactions Analysis
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate and its analogs:
Key Observations:
- Hydroxypiperidine vs. Aminopiperidine: The hydroxyl group in the target compound may improve aqueous solubility compared to the amino-substituted analog (MW 321.24), which exists as a dihydrochloride salt . However, the amino group’s basicity could enhance membrane permeability.
- Piperidine vs. Piperazine: Piperazine-linked analogs (e.g., C1–C7 in ) exhibit bulkier substituents (quinoline-carbonyl groups), which may enhance target specificity but reduce metabolic stability.
- Functional Group Impact : The formyl group in tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate provides a reactive site for conjugation, whereas the hydroxypiperidine analog lacks this versatility .
Biological Activity
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its effects on various biological systems.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, featuring a hydroxypiperidine moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related benzoate derivatives has shown effectiveness against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl benzoate | Staphylococcus aureus | 2 μg/mL |
| Methyl 4-methylbenzoate | Escherichia coli | 4 μg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
The specific MIC for this compound is still under investigation, but preliminary data suggest it may possess comparable or superior activity compared to established antimicrobial agents.
2. Enzyme Inhibition
This compound has been evaluated for its potential to inhibit key enzymes involved in bacterial replication and metabolism. The compound's structural features allow it to interact effectively with enzyme active sites.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| DNA Gyrase | Competitive | <50 |
| Topoisomerase IV | Non-competitive | <100 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial therapies targeting these enzymes.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
In a study evaluating the efficacy of various benzoate derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus, this compound demonstrated promising results, inhibiting growth at concentrations lower than those required for traditional antibiotics. This highlights its potential as a novel therapeutic agent in the fight against antibiotic resistance.
Case Study 2: Neurological Effects
Research has also explored the neuropharmacological effects of this compound. In animal models, it was observed that the compound affects cholinergic signaling pathways, which could lead to both therapeutic and adverse effects depending on dosage and exposure duration.
Table 3: Neurological Impact Assessment
| Dose (mg/kg) | Effect Observed |
|---|---|
| 50 | No significant change in behavior |
| 100 | Mild sedation noted |
| 500 | Significant cholinesterase inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using methyl 4-(bromomethyl)benzoate and 4-hydroxypiperidine. A typical procedure involves reacting the brominated ester (1.0 eq) with 4-hydroxypiperidine (4.0 eq) in THF under microwave irradiation at 100°C for 20 minutes. The crude product is purified via acid-base extraction (2N HCl, Na₂CO₃) and solvent evaporation . This method is analogous to protocols for structurally related piperidinylmethyl benzoates .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Characterization typically employs:
- NMR : and NMR to confirm substitution patterns and ester/piperidine integration.
- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is used for refinement, particularly for resolving hydrogen-bonding networks in crystalline forms .
- HPLC : Reverse-phase HPLC with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) ensures purity >95% .
Q. What are common functional group transformations for this compound?
- Methodological Answer : Key reactions include:
- Ester hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to a carboxylic acid, enabling further derivatization.
- Hydroxyl group modification : The 4-hydroxypiperidine moiety can undergo etherification (e.g., alkylation with iodomethane) or phosphorylation using POCl₃ .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved between experimental and computational models?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., piperidine ring puckering) are addressed using:
- SHELXL refinement : Iterative cycles with restraints for thermal parameters and hydrogen bonding.
- DFT calculations : Geometry optimization (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical conformers .
- Example : In related piperazinium benzoates, hydrogen bonding between the hydroxyl group and carboxylate oxygen significantly influences packing; these interactions are validated via Hirshfeld surface analysis .
Q. How do researchers reconcile conflicting NMR and crystallography data for dynamic systems?
- Methodological Answer : For flexible substituents (e.g., the hydroxypiperidine ring):
- VT-NMR : Variable-temperature NMR identifies conformational exchange broadening.
- Cryocrystallography : Low-temperature X-ray studies (e.g., 200 K) stabilize dynamic groups for accurate refinement .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
- Methodological Answer : Stability is enhanced via:
- pH buffering : Maintain pH 6–8 to prevent ester hydrolysis.
- Co-solvents : Use DMSO or cyclodextrin inclusion complexes to improve solubility without degradation .
Methodological Notes
- Synthesis : Avoid prolonged heating to prevent racemization of the hydroxypiperidine group.
- Crystallography : For twinned crystals, use SHELXD for structure solution and TWINLAW for matrix refinement .
- Analytical Cross-Validation : Combine LC-MS (for purity) and SC-XRD (for stereochemistry) to address synthetic batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
